molecular formula C12H8N4O2 B12917982 3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-22-6

3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12917982
CAS No.: 62052-22-6
M. Wt: 240.22 g/mol
InChI Key: SQLNHZGXGVQJFZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-22-6) is a heterocyclic compound featuring a triazolopyridine core fused with a 1,3-benzodioxole moiety. Its molecular formula is C₁₂H₈N₄O₂, with a molecular weight of 240.22 g/mol. Key physicochemical properties include a topological polar surface area (PSA) of 62.1 Ų, an XLogP value of 1.8 (indicating moderate lipophilicity), and zero hydrogen bond donors, suggesting favorable membrane permeability. The compound’s structure positions it as a purine isostere, a feature linked to diverse bioactivities such as anticonvulsant, cardiovascular, and anticancer effects in related triazolopyridine derivatives.

The 1,3-benzodioxole substituent introduces a bicyclic, electron-rich aromatic system, which may enhance binding affinity to biological targets compared to simpler aryl groups. This structural motif is pharmacologically significant, as benzodioxole derivatives are known for their metabolic stability and interaction with enzymes like cytochrome P450.

Properties

CAS No.

62052-22-6

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H8N4O2/c1-2-9-12(13-5-1)16(15-14-9)8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2

InChI Key

SQLNHZGXGVQJFZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with triazolopyridine intermediates in the presence of catalysts and solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, CF₃O) increase XLogP, enhancing membrane permeability but risking metabolic instability. The benzodioxole group may mitigate this via metabolic resistance.

Key Findings :

  • The 3-CF₃-Ph derivative demonstrated potent activity against lung cancer EKVX cells (GP = 29.14%), attributed to its electron-withdrawing group enhancing target binding.
  • PIM-1 kinase inhibitors (e.g., 4-MeO-Ph derivative) highlight the scaffold’s versatility in targeting kinases, though the benzodioxole substituent’s role in kinase binding remains unexplored.
  • Benzotriazole-to-triazolopyridine substitution () improved steric compatibility in antimicrotubule agents, suggesting the triazolopyridine core’s advantage in avoiding detrimental steric effects.

Key Insights :

  • The target compound’s synthesis likely parallels methods in and , utilizing zeolite-catalyzed cyclization with active methylene compounds.
  • Triflate intermediates () enable efficient aryl amination but require stringent anhydrous conditions.

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzodioxole moiety fused with a triazole-pyridine structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8N4O2\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}_{2}

Key Features:

  • Benzodioxole Ring : Known for its role in enhancing the solubility and bioavailability of compounds.
  • Triazole and Pyridine Rings : Contribute to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzodioxole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several derivatives, showing promising antibacterial activity against Gram-positive bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15Bacillus subtilis
Compound B30Staphylococcus aureus
Compound C50Escherichia coli

These results suggest that modifications in the structure can enhance or diminish antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer types:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12Induction of apoptosis
A549 (Lung)15Cell cycle arrest at G2/M phase
HeLa (Cervical)10Inhibition of DNA synthesis

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Case Studies

Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment demonstrated an increase in apoptosis markers within tumor tissues.

Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound was evaluated alongside standard chemotherapeutics. Results indicated a synergistic effect when used with doxorubicin in breast cancer models, leading to enhanced anticancer activity and reduced side effects.

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